Cas no 23877-63-6 (Benzonitrile, 2-(1-methylethenyl)-)

ベンゾニトリル、2-(1-メチルエテニル)-は、芳香族ニトリル化合物の一種であり、分子構造中にニトリル基とビニル基を有する特徴的な化学物質です。高い反応性を有し、有機合成中間体として重要な役割を果たします。特に、求核付加反応や重合反応において優れた反応性を示し、医薬品や農薬、高分子材料の合成に広く利用されています。その安定性と溶解性のバランスが良く、さまざまな溶媒との親和性も高いため、多様な反応条件下での利用が可能です。また、官能基の変換が容易であることから、精密有機合成において有用な中間体として活用されます。

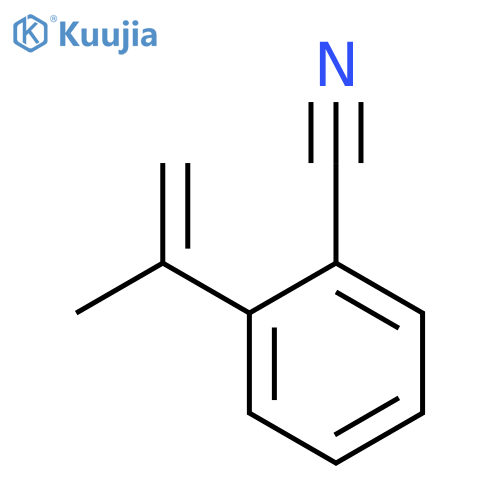

23877-63-6 structure

商品名:Benzonitrile, 2-(1-methylethenyl)-

Benzonitrile, 2-(1-methylethenyl)- 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 2-(1-methylethenyl)-

- 2-prop-1-en-2-ylbenzonitrile

- 23877-63-6

- SCHEMBL2655533

- 2-(Prop-1-en-2-yl)benzonitrile

-

- インチ: InChI=1S/C10H9N/c1-8(2)10-6-4-3-5-9(10)7-11/h3-6H,1H2,2H3

- InChIKey: DOOVGBOLQKPYFI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 143.073499291Da

- どういたいしつりょう: 143.073499291Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 23.8Ų

Benzonitrile, 2-(1-methylethenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1289350-1g |

2-prop-1-en-2-ylbenzonitrile |

23877-63-6 | 95% | 1g |

$695 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1289350-500mg |

2-prop-1-en-2-ylbenzonitrile |

23877-63-6 | 95% | 500mg |

$595 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1289350-1g |

2-prop-1-en-2-ylbenzonitrile |

23877-63-6 | 95% | 1g |

$695 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1289350-500mg |

2-prop-1-en-2-ylbenzonitrile |

23877-63-6 | 95% | 500mg |

$595 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1289350-1g |

2-prop-1-en-2-ylbenzonitrile |

23877-63-6 | 95% | 1g |

$695 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1289350-500mg |

2-prop-1-en-2-ylbenzonitrile |

23877-63-6 | 95% | 500mg |

$595 | 2024-07-28 |

Benzonitrile, 2-(1-methylethenyl)- 関連文献

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

23877-63-6 (Benzonitrile, 2-(1-methylethenyl)-) 関連製品

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

推奨される供給者

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬